1-cyclohexyl-3-methylbutan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
62106-66-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H22O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
CQTNIPYUFMHSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1CCCCC1)O |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 1 Cyclohexyl 3 Methylbutan 1 Ol
Oxidation Reactions
Oxidation of the secondary alcohol functional group in 1-cyclohexyl-3-methylbutan-1-ol is a key transformation, typically yielding the corresponding ketone.
The selective oxidation of this compound converts the secondary alcohol into 1-cyclohexyl-3-methylbutan-1-one. This transformation can be achieved using various modern and classical oxidizing agents that are effective for secondary alcohols. Iron-catalyzed systems, in particular, have emerged as efficient and sustainable options.
For instance, iron(II)-based catalysts in the presence of hydrogen peroxide (H₂O₂) can selectively oxidize secondary alcohols to ketones, often within minutes at room temperature. rsc.org Another effective system involves the use of nitric acid (HNO₃) and iron(III) chloride (FeCl₃) as catalysts, utilizing molecular oxygen from the air as the terminal oxidant. acs.org This method is noted for its high selectivity for secondary alcohols over primary ones. acs.org The reaction proceeds efficiently in a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which helps to activate the reagents. acs.org
The general transformation is as follows:

Below is a table summarizing catalyst systems applicable for this oxidation.
Table 1: Catalyst Systems for the Selective Oxidation of Secondary Alcohols
| Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|
| Iron(II) salt / Ligand | H₂O₂ | Mild conditions, high chemoselectivity for secondary alcohols. | rsc.org |
| FeCl₃ / HNO₃ | O₂ (air) | Uses inexpensive and readily available catalysts; selective for secondary over primary alcohols. | acs.org |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Cr₂O₇²⁻ | Strong oxidizing agent, traditional method. | chegg.com |
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. In the case of racemic this compound, oxidative kinetic resolution involves the enantioselective oxidation of one enantiomer at a faster rate than the other, leading to a mixture of an enantioenriched alcohol and the corresponding ketone.
Research by Tsutomu Katsuki and colleagues has demonstrated a general method for the iron-catalyzed aerobic oxidative kinetic resolution of secondary alcohols. nih.govkyushu-u.ac.jp This system employs a naphthoxide-bound iron(salan) complex as the catalyst and molecular oxygen as the oxidant. nih.gov The method shows good to high enantiomeric differentiation for a variety of secondary alcohols, including non-activated aliphatic alcohols, which is the class this compound belongs to. nih.govkyushu-u.ac.jp
The process can be summarized as follows:
(±)-1-Cyclohexyl-3-methylbutan-1-ol → (R)-1-Cyclohexyl-3-methylbutan-1-ol + 1-Cyclohexyl-3-methylbutan-1-one + (S)-1-Cyclohexyl-3-methylbutan-1-ol (unreacted)
Table 2: Iron-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols
| Catalyst | Oxidant | Additive | Key Outcome | Reference |
|---|---|---|---|---|
| Naphthoxide-bound iron(salan) complex | O₂ (air) | 1-Naphthol | Good to high enantiomer differentiation (k(rel) = 7-50). | nih.govkyushu-u.ac.jp |
Reduction Reactions
Reduction reactions are generally not performed on this compound itself, as the carbinol carbon is already in a reduced state. Instead, this alcohol is the product of the reduction of its corresponding ketone, 1-cyclohexyl-3-methylbutan-1-one. The synthesis of the alcohol from the ketone can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a fundamental reaction in organic synthesis for producing secondary alcohols.
Substitution Reactions
The hydroxyl group of this compound is a poor leaving group (as hydroxide, OH⁻). Therefore, for substitution reactions to occur, the -OH group must first be converted into a better leaving group.
This compound can be converted into the corresponding alkyl halides (1-chloro- or 1-bromo-1-cyclohexyl-3-methylbutane). Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.org These reagents are often preferred for primary and secondary alcohols as they proceed via an Sₙ2 mechanism, which typically occurs with inversion of stereochemistry and avoids the carbocation rearrangements that can occur under the strongly acidic conditions of hydrohalic acids (HX). libretexts.org
The reaction with concentrated hydrohalic acids (like HBr or HCl) is also possible, generally proceeding through an Sₙ1 mechanism for secondary alcohols. libretexts.org This pathway involves the formation of a secondary carbocation intermediate after protonation of the hydroxyl group, which is then attacked by the halide ion. libretexts.org
Table 3: Reagents for Conversion of Alcohols to Alkyl Halides
| Reagent | Product | Typical Mechanism (for 2° Alcohol) | Key Features | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | 1-Chloro-1-cyclohexyl-3-methylbutane | Sₙ2 | Inversion of configuration; gaseous byproducts (SO₂, HCl). | libretexts.org |
| Phosphorus Tribromide (PBr₃) | 1-Bromo-1-cyclohexyl-3-methylbutane | Sₙ2 | Inversion of configuration. | libretexts.org |
| Concentrated HBr/HCl | 1-Bromo/Chloro-1-cyclohexyl-3-methylbutane | Sₙ1 | Risk of carbocation rearrangement; loss of stereochemistry. | libretexts.org |
A highly effective strategy to activate the hydroxyl group for substitution (or elimination) reactions is to convert it into a sulfonate ester, such as a tosylate. masterorganicchemistry.com Tosylates are excellent leaving groups because their negative charge is stabilized by resonance. This transformation is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine (B92270). youtube.comyoutube.com
A key advantage of this method is that the conversion to a tosylate proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the reaction. masterorganicchemistry.comyoutube.com The resulting tosylate, 1-cyclohexyl-3-methylbutyl-1-p-toluenesulfonate, can then be readily displaced by a wide range of nucleophiles in subsequent Sₙ2 reactions, which will proceed with inversion of configuration.
Elimination Reactions to Form Alkenes
The dehydration of this compound involves the removal of the hydroxyl group and a proton from an adjacent carbon atom to form an alkene. This elimination reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. The stability of the resulting alkene is a key factor in determining the major product, in accordance with Zaitsev's rule, which predicts the formation of the more substituted alkene.
In the case of this compound, protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) converts it into a good leaving group (H₂O). Subsequent loss of water generates a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.
Two primary alkene products can be anticipated from the dehydration of this compound, as illustrated in the following table:
| Reactant | Reagents & Conditions | Major Product | Minor Product |
| This compound | Concentrated H₂SO₄, Heat | 1-Cyclohexyl-3-methylbut-1-ene | 1-Cyclohexyl-3-methylbut-2-ene |
The formation of 1-cyclohexyl-3-methylbut-1-ene is favored as it is the more substituted and thus more thermodynamically stable alkene.
Functional Group Interconversions
Esterification: this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and acid anhydrides, to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. britannica.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. chemguide.co.uk
A more reactive approach involves the use of acid chlorides or anhydrides. These reactions are generally faster and not reversible. For instance, the reaction with an acid chloride, like acetyl chloride, in the presence of a base such as pyridine, proceeds readily to form the corresponding ester. byjus.com
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. britannica.combyjus.com The choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. byjus.com A patent has been filed for an etherification method of cyclohexyl alcohol compounds using a composite phase transfer catalyst, which could potentially be applied to this compound. google.com
The following table summarizes representative esterification and etherification reactions:
| Reaction Type | Reactants | Reagents & Conditions | Product |
| Esterification | This compound + Acetic Acid | H₂SO₄ (catalyst), Heat | 1-Cyclohexyl-3-methylbutyl acetate |
| This compound + Acetyl Chloride | Pyridine | 1-Cyclohexyl-3-methylbutyl acetate | |
| Etherification | This compound + Methyl Iodide | 1. NaH; 2. CH₃I | 1-(1-Methoxy-3-methylbutyl)cyclohexane |
The hydroxyl group of this compound can be converted into other functional groups, which can then serve as leaving groups in subsequent nucleophilic substitution or elimination reactions.
One important transformation is the conversion of the alcohol to a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, much better than the hydroxyl group itself. This allows for a wider range of nucleophilic substitution reactions to be performed under milder conditions than those required for reactions involving the alcohol directly.
Another key reaction is the conversion of the alcohol to an alkyl halide. For secondary alcohols like this compound, reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are effective. These reactions typically proceed via an Sₙ2 mechanism. youtube.com
A summary of these transformations is presented in the table below:
| Reaction Type | Reagents | Product |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-Cyclohexyl-3-methylbutyl tosylate |
| Conversion to Alkyl Chloride | Thionyl chloride (SOCl₂) | 1-Chloro-1-cyclohexyl-3-methylbutane |
| Conversion to Alkyl Bromide | Phosphorus tribromide (PBr₃) | 1-Bromo-1-cyclohexyl-3-methylbutane |
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the prediction of various molecular properties based on the principles of quantum mechanics. These calculations can determine the electronic structure, charge distribution, and other key descriptors of a molecule. For this compound, publicly available databases provide several computed properties.
Below is a table of computationally derived molecular properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | PubChem |
| Molecular Weight | 170.29 g/mol | PubChem |
| Exact Mass | 170.167065321 Da | PubChem |
| XLogP3 | 3.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Complexity | 114 | PubChem |
This table is interactive. Users can sort the columns by clicking on the headers.
These calculated values provide a basic but essential profile of the molecule, suggesting moderate lipophilicity (XLogP3 of 3.7) and a capacity for hydrogen bonding, which is expected for an alcohol.
Conformational Analysis and Energy Minima Studies
Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements (conformers) of a molecule and their relative stabilities. For a flexible molecule like this compound, which contains a rotatable cyclohexyl group and a flexible alkyl chain, numerous conformers are possible. Identifying the global energy minimum and the low-energy conformers is key to understanding its behavior.
A comprehensive conformational analysis would typically involve a systematic search of the potential energy surface using molecular mechanics or quantum chemical methods. This process would identify all stable conformers and calculate their relative energies, providing insight into the most likely shapes the molecule will adopt.
However, a detailed conformational analysis and specific energy minima studies for this compound have not been published in the peer-reviewed scientific literature. Such research would be necessary to fully characterize its three-dimensional structure and flexibility.
Transition State Analysis and Reaction Mechanism Modeling
Transition state analysis is a computational technique used to study the mechanisms of chemical reactions. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—chemists can understand the energy barriers and pathways of reactions.
For this compound, this type of analysis could be applied to model reactions such as its dehydration to form alkenes or its oxidation to a ketone. Such studies would provide valuable information on reaction kinetics and selectivity.
A search of scientific databases indicates that no specific studies on transition state analysis or reaction mechanism modeling involving this compound have been published.
Spectroscopic Property Prediction and Correlation
Computational methods are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.
For this compound, theoretical calculations could predict its ¹H and ¹³C NMR spectra, which would be characterized by signals from the cyclohexyl, isobutyl, and carbinol moieties. Similarly, its IR spectrum could be calculated to identify the characteristic O-H and C-O stretching frequencies. While predicted collision cross-section values for different adducts in mass spectrometry are available, a comprehensive study correlating predicted and experimental spectroscopic data is not.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 171.17435 | 143.5 |
| [M+Na]⁺ | 193.15629 | 146.0 |
| [M-H]⁻ | 169.15979 | 144.3 |
This table is interactive. Users can sort the columns by clicking on the headers.
Detailed computational studies focused on the prediction and correlation of a full range of spectroscopic properties for this compound are not present in the available literature.
Intermolecular Interactions and Solvent Effects Modeling
Understanding how a molecule interacts with itself and with other molecules, including solvents, is crucial for predicting its physical properties and behavior in solution. Computational models can simulate these intermolecular interactions, such as hydrogen bonding and van der Waals forces, and can also model the effects of different solvents on molecular conformation and properties.
For this compound, modeling could reveal how the hydroxyl group participates in hydrogen bonding networks in the pure liquid or in protic solvents. The bulky cyclohexyl and isobutyl groups would be expected to contribute significantly to steric and dispersion interactions.
However, specific computational research modeling the intermolecular interactions and solvent effects for this compound has not been identified in the scientific literature.
Applications in Chemical Research
Use as a Precursor in Organic Synthesis
As a functionalized building block, this compound can serve as a starting material for the synthesis of more complex molecules. Its hydroxyl group can be readily converted into other functional groups.
Ester Synthesis: It can be esterified with various carboxylic acids to produce esters. These esters could be of interest as potential fragrance compounds, specialty solvents, or as intermediates in further synthetic transformations.
Chiral Building Block: If resolved into its individual enantiomers, for example through enzymatic resolution, enantiomerically pure this compound could be a valuable chiral building block for the synthesis of enantiopure pharmaceuticals or agrochemicals.
Synthesis of Alkyl Halides: Conversion of the alcohol to the corresponding alkyl halide would provide an electrophilic substrate for a range of nucleophilic substitution and coupling reactions, allowing for the introduction of the 1-cyclohexyl-3-methylbutyl moiety into larger molecular frameworks.
Role in Mechanistic Studies
The sterically hindered nature of this compound makes it an interesting substrate for mechanistic studies in organic chemistry.
Probing Steric Effects: It can be used as a model substrate to investigate the influence of steric hindrance on the rates and mechanisms of various reactions, such as oxidations, substitutions, and eliminations. By comparing its reactivity to that of less hindered secondary alcohols, researchers can quantify the steric effects of the bulky cyclohexyl and isobutyl groups.
Catalyst Development: In the development of new catalysts, particularly for reactions involving alcohols, using a sterically demanding substrate like this compound can help to define the scope and limitations of the catalytic system. A catalyst that is effective for the transformation of this alcohol would likely be robust and applicable to a wide range of more complex substrates.
Stereochemical Studies: Mechanistic studies on the dehydration or substitution reactions of this alcohol could provide insights into the stereochemical outcomes of reactions proceeding through carbocation intermediates, including the propensity for rearrangements and the facial selectivity of nucleophilic attack.
Compound Name Directory
| IUPAC Name | Synonyms |
| 1-cyclohexyl-3-methylbutan-1-ol | 1-cyclohexyl-3-methyl-1-butanol |
| 1-cyclohexyl-3-methylbutan-1-one | 1-cyclohexyl-3-methyl-1-butanone (B11954543) |
| Cyclohexylmagnesium bromide | - |
| 3-methylbutanal (B7770604) | Isovaleraldehyde (B47997) |
| Sodium borohydride (B1222165) | - |
| Lithium aluminum hydride | - |
| Isobutyl group | 2-methylpropyl group |
| Cyclohexanol (B46403) | - |
| Cyclohexene | - |
| Phenol | - |
Synthesis and Characterization of Derivatives and Analogues of 1 Cyclohexyl 3 Methylbutan 1 Ol
Modification of the Alcohol Functionality
The secondary alcohol group is the most reactive site in 1-cyclohexyl-3-methylbutan-1-ol, making it a prime target for chemical modification. Common reactions involving the alcohol functionality include oxidation, esterification, and etherification.
Oxidation:
The oxidation of this compound is expected to yield the corresponding ketone, 1-cyclohexyl-3-methylbutan-1-one. chemicalbook.com As a secondary alcohol, it can be oxidized using a variety of common oxidizing agents. chemguide.co.uklibretexts.orgkhanacademy.org Reagents such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), or potassium permanganate (B83412) (KMnO₄) can effectively convert the secondary alcohol to a ketone. libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also suitable for this transformation, offering the advantage of avoiding over-oxidation, which is more of a concern for primary alcohols. libretexts.org The general reaction is as follows:
This compound + Oxidizing Agent → 1-cyclohexyl-3-methylbutan-1-one
The progress of the oxidation can be monitored by spectroscopic techniques such as infrared (IR) spectroscopy, observing the disappearance of the O-H stretching band of the alcohol and the appearance of the C=O stretching band of the ketone.
Esterification:
Ester derivatives of this compound can be synthesized through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. quora.com For a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.
This compound + R-COOH (acid catalyst) ⇌ R-COO-CH(cyclohexyl)(CH₂CH(CH₃)₂) + H₂O
This compound + R-COCl (base) → R-COO-CH(cyclohexyl)(CH₂CH(CH₃)₂) + HCl
The resulting esters would be expected to have different physical and potentially biological properties compared to the parent alcohol.
Etherification:
The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. quora.comnih.gov This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to form the ether.
This compound + NaH → Sodium 1-cyclohexyl-3-methylbutan-1-oxide + H₂
Sodium 1-cyclohexyl-3-methylbutan-1-oxide + R-X → R-O-CH(cyclohexyl)(CH₂CH(CH₃)₂) + NaX
The choice of the alkyl halide (R-X) determines the nature of the second alkyl group in the resulting ether.
Table 1: Examples of Functional Group Modifications of this compound
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | 1-Cyclohexyl-3-methylbutan-1-one |
| Esterification | Acetic anhydride, pyridine | 1-Cyclohexyl-3-methylbutan-1-yl acetate |
| Etherification | 1. NaH, THF; 2. Methyl iodide | 1-Methoxy-1-cyclohexyl-3-methylbutane |
Ring-Opening/Closing Reactions for Analogues
The generation of analogues of this compound can be envisioned through reactions that alter the cyclohexyl ring.
Ring-Opening Reactions:
While the cyclohexane (B81311) ring is generally stable, under specific and often harsh conditions, it can undergo ring-opening reactions. For instance, oxidative cleavage could potentially lead to the formation of dicarboxylic acids. However, such reactions are typically not selective and may lead to a mixture of products. A more controlled approach to creating acyclic analogues would likely involve a multi-step synthesis starting from different precursors rather than attempting to open the stable cyclohexyl ring of the parent molecule. The synthesis of acyclic analogues is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.net
Ring-Closing Reactions:
Conversely, intramolecular reactions could potentially lead to the formation of new ring systems. For example, if a suitable functional group were introduced at the end of the isobutyl chain, an intramolecular cyclization could be attempted. However, there is no readily available information on such reactions for this specific compound.
Derivatization for Analytical or Synthetic Purposes
Derivatization is a common strategy used to modify a compound to make it more suitable for a particular analytical technique or to protect a functional group during a multi-step synthesis. libretexts.orgjfda-online.comresearchgate.net For a secondary alcohol like this compound, derivatization is often employed to increase its volatility and thermal stability for gas chromatography (GC) analysis. libretexts.orgresearchgate.net
Common derivatization techniques for alcohols include:
Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com The resulting silyl ether is more volatile and less polar than the original alcohol. libretexts.org
Acylation: This is similar to esterification but is done specifically to introduce a group that enhances detectability or improves chromatographic behavior. libretexts.org Using fluorinated acylating agents, for example, can increase the sensitivity of detection by an electron capture detector (ECD) in GC. jfda-online.com
Alkylation: This involves the formation of an ether to improve volatility and chromatographic properties. libretexts.org
These derivatization methods can be crucial for the accurate quantification of this compound in complex matrices and for distinguishing it from its isomers based on chromatographic retention times and mass spectrometric fragmentation patterns. nih.gov
Table 2: Common Derivatization Reactions for Alcohols for Analytical Purposes
| Derivatization Method | Common Reagent | Derivative Formed | Purpose |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility and thermal stability for GC |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl ester | Enhanced detectability by ECD in GC |
| Alkylation | Methyl iodide (in the presence of a base) | Methyl ether | Improved volatility for GC |
Synthesis of Structural Isomers and Related Compounds
The synthesis of structural isomers of this compound can provide valuable insights into structure-property relationships. Several isomers can be envisioned by altering the positions of the cyclohexyl, hydroxyl, and methyl groups.
Synthesis of 2-Cyclohexyl-3-methylbutan-2-ol:
This tertiary alcohol could be synthesized via a Grignard reaction. nih.gov The reaction of methylmagnesium bromide with 1-cyclohexyl-2-methylpropan-1-one (B72974) would yield the target tertiary alcohol. The required ketone could be prepared by the oxidation of the corresponding secondary alcohol, 1-cyclohexyl-2-methylpropan-1-ol.
Synthesis of 1-Cyclohexyl-2-methylbutan-1-ol:
This isomer could be prepared by the reaction of 2-methylbutanal with cyclohexylmagnesium bromide. nih.gov Alternatively, the reduction of 1-cyclohexyl-2-methylbutan-1-one, which could be synthesized via a Friedel-Crafts acylation of cyclohexane with 2-methylbutanoyl chloride, would also yield the desired secondary alcohol.
Synthesis of 3-Cyclohexyl-3-methylbutan-2-ol:
The synthesis of this isomer would likely involve the reaction of 3-cyclohexyl-3-methyl-2-butanone with a reducing agent like sodium borohydride (B1222165). nih.gov The ketone precursor could potentially be synthesized through a multi-step process.
Synthesis of Related Compounds:
The synthesis of related compounds, such as those with different alkyl substituents or modified ring systems, can be achieved by employing similar synthetic strategies with different starting materials. For example, using a different Grignard reagent or a different carbonyl compound in the key synthetic steps would lead to a variety of analogues. The stereoselective synthesis of specific isomers, such as (-)-1-cyclohexyl-3-methyl-1-butanol, would require the use of chiral catalysts or starting materials. sigmaaldrich.com
Advanced Analytical Techniques for Compound Detection and Quantification in Research Matrices
Development of Robust Methodologies for Trace Analysis
The development of robust analytical methods is critical for detecting trace amounts of 1-cyclohexyl-3-methylbutan-1-ol. Trace analysis is often required in contexts such as environmental monitoring or metabolism studies, where concentrations can be exceedingly low.
A key technique for the trace analysis of volatile and semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . The gas chromatograph separates the compound from other components in the sample based on its boiling point and affinity for the chromatographic column. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. For enhanced sensitivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ion fragments characteristic of this compound, thereby increasing the signal-to-noise ratio and lowering the limit of detection.
In a hypothetical trace analysis scenario, the following GC-MS parameters might be established:
| Parameter | Value/Type |
| GC Column | DB-5ms (5% Phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole |
| Detection Mode | Selected Ion Monitoring (SIM) |
Sample Preparation Strategies for Complex Systems
Effective sample preparation is paramount to achieving accurate and reproducible results, as it serves to isolate this compound from interfering matrix components and concentrate it to a level suitable for detection.
For aqueous matrices, Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique. nih.gov An SPME fiber coated with a suitable stationary phase is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then directly inserted into the GC inlet for thermal desorption and analysis. The choice of fiber coating is crucial for effective extraction.
For more complex matrices such as biological fluids or tissues, a more rigorous extraction method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary. In LLE, the sample is mixed with an immiscible organic solvent in which this compound has a high affinity. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a small volume of solvent.
A potential SPE protocol for isolating this compound from a plasma sample could involve these steps:
| Step | Description |
| Conditioning | The C18 SPE cartridge is conditioned with methanol (B129727) followed by water. |
| Loading | The pre-treated plasma sample is loaded onto the cartridge. |
| Washing | The cartridge is washed with a low-organic solvent mixture to remove interferences. |
| Elution | This compound is eluted with a suitable organic solvent like ethyl acetate. |
| Evaporation & Reconstitution | The eluate is evaporated to dryness and reconstituted in a small volume of solvent compatible with the GC-MS system. |
Validation of Analytical Procedures for Accuracy and Precision
Method validation is a critical component of analytical quality assurance, ensuring that the developed procedure is fit for its intended purpose. Validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). europa.eu Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity is assessed by analyzing a series of calibration standards at different concentrations to establish a linear relationship between concentration and instrument response.
Accuracy is determined by spiking a blank matrix with a known amount of this compound and calculating the percent recovery.
Precision is evaluated through repeated analysis of the same sample (intra-day precision) and on different days (inter-day precision), with the results expressed as the relative standard deviation (RSD).
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
An example of validation data for a hypothetical GC-MS method for this compound is presented below:
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95-105% |
| Precision (RSD) | < 15% |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
By systematically developing and validating these advanced analytical techniques, researchers can confidently and accurately detect and quantify this compound in various research matrices, paving the way for a better understanding of its properties and interactions.
Conclusion and Future Research Directions
Summary of Current Research Status
The current body of scientific literature on 1-cyclohexyl-3-methylbutan-1-ol is sparse. Its primary appearances are in patent literature, for instance, as a component in compositions for hair relaxing and straightening google.com. The compound is commercially available from chemical suppliers, indicating its use in research and development, though dedicated academic studies on its synthesis or reactivity are not prominent vulcanchem.comchem960.com. The existing knowledge base largely consists of its basic chemical identity and its inclusion in broader chemical categories rather than detailed investigations into its unique properties. This limited focus highlights a significant gap, presenting a field ripe for foundational research. The synthesis of such secondary alcohols can generally be achieved through established methods, such as the reaction of carboxylic acids with olefins to form ester precursors, which are then hydrolyzed google.com.
Emerging Synthetic Strategies and Methodological Advancements
While classic methods like Grignard reactions or the reduction of corresponding ketones are viable for producing this compound, the field of organic synthesis is continually evolving. Future research should focus on applying modern, more efficient, and sustainable methods to its synthesis.
Recent breakthroughs in photoredox and nickel catalysis have enabled the direct cross-coupling of two different simple alcohols, a previously formidable challenge princeton.edu. This approach could offer a novel and direct route to this compound and its analogs from simpler, abundant alcohol feedstocks. Another area of advancement is the selective transformation of alcohols into other functional groups, such as amino acids, through precision C-H functionalization, which could dramatically expand the molecular complexity achievable from this starting material osu.edu.
Table 1: Comparison of Synthetic Methodologies for Secondary Alcohols
| Synthetic Method | Description | Potential Application to this compound |
|---|---|---|
| Grignard Reaction | Reaction of an organomagnesium halide (e.g., cyclohexylmagnesium bromide) with an aldehyde (isovaleraldehyde). A classic and robust C-C bond-forming reaction. youtube.com | A straightforward, high-yield route for laboratory-scale synthesis. |
| Catalytic Hydrogenation | Reduction of the corresponding ketone (1-cyclohexyl-3-methylbutan-1-one) using a metal catalyst (e.g., Pt, Pd, Ni) and hydrogen gas. | Applicable for industrial-scale production if the ketone precursor is readily available. |
| Alcohol-Alcohol Cross-Coupling | A modern method using photoredox and nickel catalysis to couple two different alcohol molecules directly. princeton.edu | Could enable synthesis from simpler feedstocks like cyclohexanol (B46403) and isobutyl alcohol, offering a highly convergent and novel pathway. |
| Olefin-Carboxylic Acid Reaction | Reaction of an olefin with a carboxylic acid in the presence of a zeolite catalyst to form an ester, followed by hydrolysis to the secondary alcohol. google.com | Provides a route for selective production of secondary alcohols with specific hydroxyl positioning. |
Potential for Exploration of Novel Reactivity Patterns
The reactivity of this compound is predicated on its secondary alcohol functional group. While standard reactions like oxidation to ketones and esterification are expected, modern chemistry offers tools to explore more subtle and novel transformations. The development of catalysts for the enantioselective oxidation of secondary alcohols, for example, using palladium complexes, could be applied to the kinetic resolution of racemic this compound, providing access to enantiopure forms of the molecule and its derivatives caltech.edunih.gov.
Furthermore, the strategic location of C-H bonds on both the cyclohexyl and isobutyl moieties presents opportunities for late-stage functionalization. Research into selective C-H activation could transform this relatively simple alcohol into a diverse array of complex molecules, potentially leading to new chemical entities with unique properties osu.edu.
Integration of Computational and Experimental Approaches in Future Studies
To move beyond preliminary studies, a synergistic approach combining computational modeling and experimental validation is essential. Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the factors that control selectivity in alcohol reactions nih.govnih.govacs.org.
For instance, computational studies can model the transition states in catalytic oxidations, revealing how ligands and solvents influence the reaction's rate and enantioselectivity caltech.eduacs.org. Similarly, the mechanism of photochemical reactions involving alcohols and diazoacetates has been detailed through computational analysis, identifying key carbene intermediates and hydrogen-bonding interactions that dictate the reaction outcome acs.org. Applying these integrated strategies to this compound would accelerate the discovery of its novel reactivity and guide the design of new catalysts and reactions. Critically, experimental work remains indispensable, as computational models can sometimes fail to predict the correct mechanistic pathway without empirical data for validation nih.gov.
Table 2: Integrated Computational and Experimental Approaches for Alcohol Studies
| Technique | Objective | Relevance for this compound Studies |
|---|---|---|
| DFT Calculations | Model reaction energy profiles, transition states, and intermediate structures to predict reaction feasibility and selectivity. caltech.eduacs.org | Elucidate mechanisms for novel oxidation or functionalization reactions; guide catalyst design. |
| Kinetic Studies & Isotope Effects | Experimentally determine rate laws and probe bond-breaking steps in a reaction's rate-determining step. nih.gov | Validate or refute mechanistic pathways proposed by computational models. |
| Spectroscopic Analysis (NMR, IR) of Intermediates | Observe and characterize transient species in a reaction pathway. nih.gov | Provide direct evidence for proposed intermediates in new synthetic transformations. |
| Solvent and Anion Effect Studies | Investigate the role of the reaction environment on rate and selectivity, often guided by initial computational predictions. nih.govacs.org | Optimize reaction conditions for the synthesis and transformation of the target compound. |
Identification of Knowledge Gaps and Opportunities for Further Academic Inquiry
The analysis of this compound reveals a significant opportunity for academic research to build a comprehensive chemical profile of a sparsely studied molecule. The primary knowledge gaps are:
Fundamental Reactivity Data: There is a lack of systematic studies on the reactivity of this alcohol under a range of modern catalytic conditions.
Stereochemistry: The molecule is chiral, yet its stereoselective synthesis and the properties of its individual enantiomers are unexplored.
Mechanistic Understanding: For any new reaction discovered, detailed mechanistic investigations combining kinetics, intermediate trapping, and computational modeling are absent.
Application-Oriented Research: Beyond its mention in patents, its potential in fields like medicinal chemistry, polymer science, or as a chiral auxiliary has not been investigated.
These gaps represent clear opportunities for academic inquiry. Future research projects could focus on developing novel catalytic systems for its synthesis and transformation, exploring its use as a building block for more complex chiral molecules, and applying advanced spectroscopic and computational methods to understand its behavior at a molecular level. Such foundational work would not only illuminate the specific chemistry of this compound but also contribute valuable knowledge to the broader field of secondary alcohol chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-cyclohexyl-3-methylbutan-1-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via transmetallation reactions using allyltin intermediates. For example, allyltin trichloride generated from tributyl- or triphenylstannanes reacts with aldehydes to form tertiary alcohols, with purification via silica gel chromatography using gradients of MeOH/EtOAc or EtOAc/cHex . Optimization involves adjusting reaction temperatures, catalyst loading (e.g., tin(IV) chloride), and aldehyde stoichiometry to improve yield. NMR (¹H, ¹³C) and HRMS are critical for verifying product identity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are stereochemical configurations confirmed?
- Methodology : 1D and 2D NMR (e.g., NOESY) are essential for structural elucidation. For example, trans stereochemistry in cyclobutane derivatives was confirmed via 1D NOE experiments, where irradiation of specific protons revealed spatial correlations . HRMS validates molecular formulas, while IR spectroscopy can confirm hydroxyl group presence.
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodology : Solubility can be tested in polar (e.g., MeOH, DMSO) and nonpolar solvents (e.g., hexane) via phase-separation experiments. Stability studies involve monitoring degradation under varying temperatures, pH, and light exposure using HPLC or TLC. For cyclohexanol derivatives, substituents like cyclohexyl groups enhance lipophilicity, impacting solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis (e.g., cis/trans isomerism)?
- Methodology : Use chiral catalysts or auxiliaries to control stereochemistry. For example, palladium nanoparticles modified with ligands in hydrogenation reactions improve selectivity for cis or trans products . Advanced NMR techniques (e.g., NOE, J-resolved spectroscopy) and X-ray crystallography provide definitive stereochemical assignments .
Q. What experimental designs are suitable for studying the compound’s reactivity in hydrogenation or allylic rearrangement reactions?
- Methodology : Employ continuous-flow hydrogenation systems with Lindlar catalysts or ligand-modified palladium to assess regioselectivity. Kinetic studies under varying pressures and temperatures can map reaction pathways. For allylic rearrangements, monitor intermediates via trapping experiments (e.g., quenching with electrophiles) .
Q. How can this compound be applied in fragment-based drug design (FBDD), particularly for targeting hydrophobic binding pockets?
- Methodology : Use the cyclohexyl group as a rigid hydrophobic fragment. In FBDD, combine it with polar moieties (e.g., 3-methyloxetane) to balance lipophilicity and solubility. Structural analogs like trans-3-(((3-methyloxetan-3-yl)methyl)amino)cyclobutanol have been synthesized and tested for bioactivity, with purity confirmed via qNMR (>97%) .
Q. What computational methods aid in predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like cytochrome P450 enzymes. QSAR models can correlate structural features (e.g., cyclohexyl substituent size) with activity. PubChem data for related compounds (e.g., DTXSID3066681) provide reference physicochemical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
